molecular formula C13H21Cl2N3O B1402518 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride CAS No. 1361116-75-7

1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride

Cat. No. B1402518
CAS RN: 1361116-75-7
M. Wt: 306.23 g/mol
InChI Key: OEMJWHYWTGWJHA-UHFFFAOYSA-N
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Description

1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O and its molecular weight is 306.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stability and Synthesis

  • Synthesis and Stability

    The synthesis and stability of similar compounds, such as esters of 6′-carbamoylmethylthio-5′-cyano-1′,4′-dihydro-4,4′-bipyridine-3-carboxylic acids, have been investigated. These studies focus on HPLC analysis and stability in solutions under specific conditions, such as pH values and light exposure (Kažoka et al., 2007).

  • Electrocatalytic Carboxylation

    Research involving the electrocatalytic carboxylation of compounds such as 2-amino-5-bromopyridine with CO2 highlights the potential of similar structures in catalysis (Feng et al., 2010).

  • Synthesis of Analogues

    Studies on the synthesis of analogues, like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, provide insight into the methods and challenges of synthesizing complex pyridine derivatives (Hirokawa et al., 2000).

Photo-Hydrogen-Evolving Activity

  • Photo-Hydrogen-Evolving Molecular Devices: Research on Ru(II)Pt(II) dimers, which are structurally similar to 1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride, demonstrates their potential in photo-hydrogen-evolving activities, indicating possible applications in renewable energy (Masaoka et al., 2010).

Photophysical and Electrochemical Studies

  • Complex Synthesis for Catalytic Activities

    The synthesis and investigation of ruthenium bipyridine and terpyridine complexes, and their implications in asymmetric epoxidation of olefins, demonstrate the significance of such compounds in catalysis and photophysical studies (Tse et al., 2006).

  • Photoinduced Electron-Transfer Reactions

    A study on the photoinduced electron-transfer reactions of a carbonic anhydrase inhibitor containing a tris(2,2'-bipyridine)ruthenium(II) analogue suggests potential applications in photodynamic therapy and the development of photo-responsive drugs (Takashima et al., 2013).

properties

IUPAC Name

N,N-dimethyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-5-6-12(15-9-11)10-4-3-7-14-8-10;;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMJWHYWTGWJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 2
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 3
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 4
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 6
1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride

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